molecular formula C10H12O3S B1274387 Ethyl 4-oxo-4-(thiophen-2-yl)butanoate CAS No. 59086-25-8

Ethyl 4-oxo-4-(thiophen-2-yl)butanoate

Cat. No.: B1274387
CAS No.: 59086-25-8
M. Wt: 212.27 g/mol
InChI Key: RJEMGPWSHASQJF-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(thiophen-2-yl)butanoate is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Photoinduced Oxidative Annulation

Research shows that ethyl 4-oxo-4-(thiophen-2-yl)butanoate can be used in photoinduced oxidative annulation reactions. This process facilitates the creation of highly functionalized polyheterocyclic compounds, which are valuable in various chemical syntheses (Zhang et al., 2017).

2. Structural Analysis in Synthesis

The compound plays a significant role in the synthesis of new compounds. A study demonstrated its use in creating ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, highlighting its versatility in organic synthesis (Wu, 2014).

3. Antimicrobial Activities

This compound has been used to synthesize thiazoles and their fused derivatives, which exhibit significant antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008).

4. Chemoselective Reactions

It is essential in chemoselective reactions for synthesizing specific isomers. Studies have explored its reaction with aryl azides to form novel compounds, demonstrating its utility in precise chemical syntheses (Pokhodylo et al., 2009).

5. Synthesis of Novel Tetrahydropyrimidines

The compound is instrumental in synthesizing novel tetrahydropyrimidines, showcasing its role in creating diverse and potentially biologically active molecules (Harikrishnan et al., 2013).

6. Synthesis of Indole Based Oxadiazole Scaffolds

In drug discovery, it serves as a precursor for synthesizing indole-based oxadiazole scaffolds, which are investigated for their potential as urease inhibitors and therapeutic agents (Nazir et al., 2018).

7. Fluorescence Studies

The compound's derivatives have been studied for their fluorescence properties, indicating its potential application in materials science, particularly in the development of fluorescent materials (Krzyżak et al., 2015).

8. Synthesis of Pyrazolopyrimidinyl Keto-esters

It has been used in the synthesis and study of pyrazolopyrimidinyl keto-esters, contributing to the understanding and development of new compounds with enzymatic activity (Abd et al., 2008).

9. Synthesis of Cyclized Derivatives

Studies show its application in synthesizing 3H-1,2-dithiole-3-thiones, highlighting its utility in the creation of organophosphorus compounds (Pedersen & Lawesson, 1974).

10. Discovery of TRPV1 Channel Modulators

It was identified as a crucial compound in discovering new TRPV1 channel modulators, showing its importance in neuroscientific and pharmaceutical research (Aiello et al., 2016).

Safety and Hazards

The safety information for Ethyl 4-oxo-4-(thiophen-2-yl)butanoate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

ethyl 4-oxo-4-thiophen-2-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-13-10(12)6-5-8(11)9-4-3-7-14-9/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEMGPWSHASQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397552
Record name Ethyl 4-oxo-4-(thiophen-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59086-25-8
Record name Ethyl 4-oxo-4-(thiophen-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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